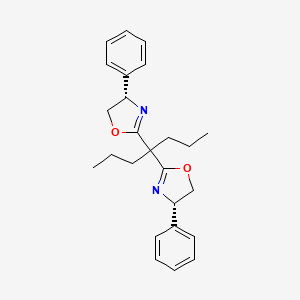
(4S,4'S)-2,2'-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is known for its utility in asymmetric catalysis, particularly in the formation of enantioselective products. The presence of the oxazoline rings and the heptane backbone provides a rigid and well-defined chiral environment, making it an effective ligand in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are usually synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction involves the cyclization of the amino alcohol with the carboxylic acid derivative under dehydrating conditions.
Coupling with Heptane Backbone: The synthesized oxazoline rings are then coupled with a heptane backbone. This step often involves the use of a coupling reagent such as a Grignard reagent or an organolithium compound to form the desired bis-oxazoline structure.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) may involve:
Large-Scale Synthesis of Oxazoline Rings: Utilizing continuous flow reactors to ensure consistent and efficient production of the oxazoline intermediates.
Automated Coupling Processes: Employing automated systems for the coupling reaction to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Coordination Reactions: The compound can coordinate with metal ions to form metal-ligand complexes.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as copper(II) acetate or palladium(II) chloride. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under inert atmosphere.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions are typically metal-ligand complexes or substituted oxazoline derivatives, which can be further utilized in various catalytic processes.
科学的研究の応用
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantioselective products in reactions such as hydrogenation, cyclopropanation, and Diels-Alder reactions.
Biology: Employed in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Utilized in the synthesis of chiral drugs, enhancing the efficacy and reducing the side effects of therapeutic agents.
Industry: Applied in the production of fine chemicals and materials, contributing to the development of advanced materials with specific properties.
作用機序
The mechanism by which (4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) exerts its effects involves:
Coordination with Metal Ions: The oxazoline rings coordinate with metal ions to form a stable metal-ligand complex.
Chiral Environment: The rigid chiral environment provided by the ligand induces enantioselectivity in the catalytic reactions.
Activation of Substrates: The metal-ligand complex activates the substrates, facilitating the desired chemical transformations.
類似化合物との比較
Similar Compounds
(4S,4’S)-2,2’-(Cyclohexane-1,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Another chiral bis-oxazoline ligand with a cyclohexane backbone.
(4S,4’S)-2,2’-(Propane-1,3-diyl)bis(4-phenyl-4,5-dihydrooxazole): A similar compound with a propane backbone.
Uniqueness
(4S,4’S)-2,2’-(Heptane-4,4-diyl)bis(4-phenyl-4,5-dihydrooxazole) is unique due to its heptane backbone, which provides a more extended and flexible chiral environment compared to the cyclohexane or propane analogs. This flexibility can enhance the ligand’s ability to induce enantioselectivity in a broader range of catalytic reactions.
特性
IUPAC Name |
(4S)-4-phenyl-2-[4-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]heptan-4-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-3-15-25(16-4-2,23-26-21(17-28-23)19-11-7-5-8-12-19)24-27-22(18-29-24)20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3/t21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWFRRYSTLEIHF-FGZHOGPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-2-(Benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole](/img/structure/B8200834.png)
![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B8200841.png)
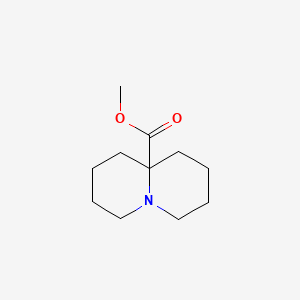
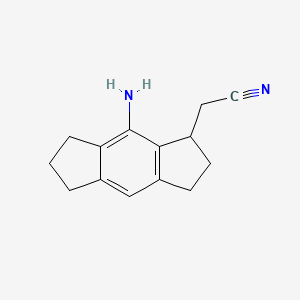
![5,5-Dimethyl-3-nitro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8200860.png)
![5-Nitrobenzo[d][1,2,3]thiadiazole](/img/structure/B8200866.png)

![cis-(2-Benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridin-7a-yl)methanol](/img/structure/B8200878.png)
![Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B8200896.png)
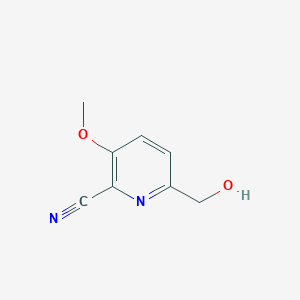
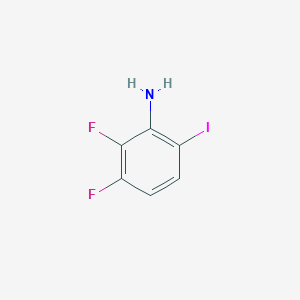
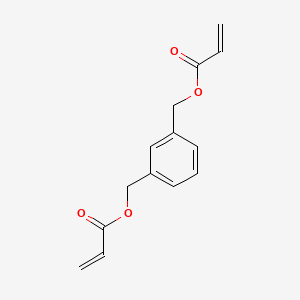
![(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanol](/img/structure/B8200924.png)
![N,N-Diphenyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B8200937.png)
